Ethyl 2-({[ethyl(methyl)amino]carbothioyl}amino)-4-(4-fluorophenyl)-3-thiophenecarboxylate
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Overview
Description
Ethyl 2-({[ethyl(methyl)amino]carbothioyl}amino)-4-(4-fluorophenyl)-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a fluorophenyl group, and a carbothioyl amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[ethyl(methyl)amino]carbothioyl}amino)-4-(4-fluorophenyl)-3-thiophenecarboxylate typically involves multiple steps, starting with the preparation of the thiophene ring and the introduction of the fluorophenyl group. Common reagents used in these reactions include ethyl bromoacetate, thiourea, and 4-fluorobenzaldehyde. The reaction conditions often involve heating under reflux and the use of solvents such as ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[ethyl(methyl)amino]carbothioyl}amino)-4-(4-fluorophenyl)-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring or the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-({[ethyl(methyl)amino]carbothioyl}amino)-4-(4-fluorophenyl)-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-({[ethyl(methyl)amino]carbothioyl}amino)-4-(4-fluorophenyl)-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing pain and swelling.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-({[(4-methyl-2-pyridinyl)amino]carbothioyl}amino)-5-phenyl-3-thiophenecarboxylate
- Ethyl 2-({[1-(acetylamino)-2,2,2-trichloroethyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
Ethyl 2-({[ethyl(methyl)amino]carbothioyl}amino)-4-(4-fluorophenyl)-3-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its potential as a bioactive compound, as fluorine atoms can significantly influence the pharmacokinetics and pharmacodynamics of a molecule.
Properties
Molecular Formula |
C17H19FN2O2S2 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
ethyl 2-[[ethyl(methyl)carbamothioyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C17H19FN2O2S2/c1-4-20(3)17(23)19-15-14(16(21)22-5-2)13(10-24-15)11-6-8-12(18)9-7-11/h6-10H,4-5H2,1-3H3,(H,19,23) |
InChI Key |
JFIVWEXIIASODP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=S)NC1=C(C(=CS1)C2=CC=C(C=C2)F)C(=O)OCC |
Origin of Product |
United States |
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